molecular formula C15H22N2O5 B6314680 tert-Butyl 4-(tert-butoxycarbonyloxy)pyridin-2-ylcarbamate CAS No. 1823808-67-8

tert-Butyl 4-(tert-butoxycarbonyloxy)pyridin-2-ylcarbamate

Cat. No.: B6314680
CAS No.: 1823808-67-8
M. Wt: 310.35 g/mol
InChI Key: RAILNJLVNDNSNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl 4-(tert-butoxycarbonyloxy)pyridin-2-ylcarbamate is a chemical compound with the molecular formula C15H24N2O5. It is a derivative of pyridine and is often used in organic synthesis and pharmaceutical research due to its unique chemical properties.

Preparation Methods

The synthesis of tert-Butyl 4-(tert-butoxycarbonyloxy)pyridin-2-ylcarbamate typically involves the reaction of pyridine derivatives with tert-butyl chloroformate and tert-butyl carbamate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

tert-Butyl 4-(tert-butoxycarbonyloxy)pyridin-2-ylcarbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions where the tert-butyl group is replaced by other functional groups. Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts such as palladium, and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-Butyl 4-(tert-butoxycarbonyloxy)pyridin-2-ylcarbamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Researchers use it to study enzyme interactions and protein modifications.

    Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(tert-butoxycarbonyloxy)pyridin-2-ylcarbamate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways depending on its structure and the functional groups present. These interactions can lead to changes in cellular processes, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Similar compounds to tert-Butyl 4-(tert-butoxycarbonyloxy)pyridin-2-ylcarbamate include:

    tert-Butyl carbamate: Used in similar synthetic applications but with different reactivity due to the absence of the pyridine ring.

    tert-Butyl 4-(tert-butoxycarbonyloxy)phenylcarbamate: Similar structure but with a phenyl group instead of a pyridine ring, leading to different chemical properties.

    tert-Butyl 4-(tert-butoxycarbonyloxy)benzylcarbamate: Another similar compound with a benzyl group, used in different synthetic pathways.

The uniqueness of this compound lies in its specific structure, which combines the reactivity of the pyridine ring with the protective tert-butyl groups, making it a versatile compound in various research and industrial applications.

Properties

IUPAC Name

tert-butyl [2-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-4-yl] carbonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O5/c1-14(2,3)21-12(18)17-11-9-10(7-8-16-11)20-13(19)22-15(4,5)6/h7-9H,1-6H3,(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAILNJLVNDNSNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=CC(=C1)OC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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